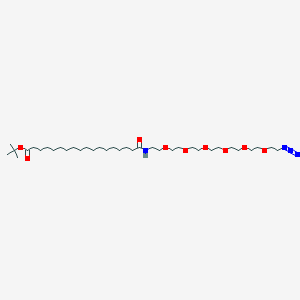

Azide-PEG6-amido-C16-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARFNDRXYOWBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Imperative of the PEG6 Spacer in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A critical component of these bifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined length such as the hexa-ethylene glycol (PEG6) spacer, have garnered significant attention. This guide provides an in-depth technical analysis of the role of the PEG6 spacer in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to inform the rational design of next-generation protein degraders.

The Multifaceted Role of the PROTAC Linker

The linker in a PROTAC molecule is not merely a passive spacer but a critical determinant of its overall success.[4] Its length, composition, rigidity, and attachment points collectively influence the formation of a stable and productive ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][5] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.[4]

Physicochemical and Functional Impact of PEG Spacers

PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][6] The incorporation of PEG units can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[4][7]

Solubility and Permeability: The "Chameleon Effect"

A key challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability.[7][8] PEG linkers, being hydrophilic, can enhance the overall solubility of the PROTAC molecule.[6][9]

Furthermore, the flexible nature of PEG linkers can be advantageous for cell permeability.[7] They can adopt different conformations in different environments, a phenomenon sometimes referred to as the "chameleon effect".[4] In the aqueous environment of the cytoplasm, the PEG linker can be extended and polar. In contrast, within the hydrophobic environment of the cell membrane, it can adopt a more compact, folded conformation that shields its polar surface area, facilitating passage across the membrane.[4][7][10] However, it is a delicate balance, as excessive PEGylation can also hinder membrane traversal.[7]

Ternary Complex Formation and Degradation Efficacy

The length of the PEG linker is a critical parameter that dictates the geometry of the ternary complex.[1] A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex. Conversely, an excessively long linker might lead to an entropic penalty upon binding and may not effectively bring the two proteins into the optimal proximity for efficient ubiquitin transfer.[4][5] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]

The PEG6 spacer, with its specific length and flexibility, often represents a favorable starting point and a key component in linker optimization studies. It provides a balance of sufficient length to span the distance between the target protein and the E3 ligase binding sites while maintaining a degree of conformational flexibility to allow for the formation of a productive ternary complex.

Quantitative Analysis of PEG Linker Length on PROTAC Activity

Systematic studies varying the linker length have demonstrated its profound impact on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC | Linker Composition | Linker Length (atoms) | ERα Degradation (DC50, nM) |

| PROTAC 1 | Alkyl | 12 | >1000 |

| PROTAC 2 | Alkyl | 16 | ~100 |

| PROTAC 3 | Alkyl | 20 | ~500 |

Data synthesized from studies on ERα-targeting PROTACs, highlighting the existence of an optimal linker length for maximal degradation. A study by Cyrus et al. demonstrated a significant effect of chain length on PROTAC efficacy, with a 16-atom linker being optimal in their system.

Table 2: Effect of Linker Length on TBK1 Degradation

| PROTAC | Linker Composition (Alkyl/Ether units) | Linker Length (atoms) | TBK1 Degradation (DC50, nM) | Dmax (%) |

| Compound A | Mixed | <12 | No degradation | N/A |

| Compound B | Mixed | 12 | Submicromolar | >80 |

| Compound C | Mixed | 21 | 3 | 96 |

| Compound D | Mixed | 29 | 292 | 76 |

Data from a study on TBK1 degraders, showing that a minimum linker length was required for activity, with potency decreasing with very long linkers.[2]

Table 3: Influence of PEG Units on BRD4 Degradation by CRBN-based PROTACs

| PROTAC | Number of PEG Units | BRD4 Degradation (DC50, µM) |

| PROTAC X | 0 | <0.5 |

| PROTAC Y | 1-2 | >5 |

| PROTAC Z | 4-5 | <0.5 |

This study on BRD4 targeting PROTACs intriguingly showed that both short and long linkers were effective, while intermediate lengths were not, emphasizing the complex nature of linker optimization.[2]

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their binding, permeability, and degradation activity.

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[11]

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).[12]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.[12]

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

Detection and Analysis: Detect the signal using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[13]

Protocol:

-

Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Addition: The PROTAC compound is added to the donor wells of the plate.

-

Incubation: An acceptor plate containing buffer is placed on top of the filter plate, and the assembly is incubated for a defined period.

-

Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has diffused across the artificial membrane.

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive permeability and active transport.[14]

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

-

Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

-

Analysis: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.[15]

Ternary Complex Formation Assays

These assays are designed to confirm and quantify the formation of the POI-PROTAC-E3 ligase complex.[16]

TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format.[17]

Protocol:

-

Reagents: Obtain or prepare the purified target protein and E3 ligase complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein), respectively.

-

Assay Setup: In a microplate, combine the labeled target protein, the labeled E3 ligase, and a serial dilution of the PROTAC.

-

Incubation: Incubate the mixture to allow for complex formation.

-

Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation can be assessed.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Development Workflow.

Conclusion and Future Directions

The linker is a critical and multifaceted component of a PROTAC molecule, and the strategic incorporation of spacers like PEG6 plays a pivotal role in optimizing their therapeutic potential.[2] PEG linkers offer a powerful means to enhance solubility, modulate cell permeability, and fine-tune the geometry of the ternary complex for efficient protein degradation.[7] While the "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies, the empirical optimization of linker length and composition remains a crucial step in the development of potent and selective PROTACs.[7][] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the target protein, and the E3 ligase, paving the way for the design of next-generation protein degraders with superior potency, selectivity, and drug-like properties.[2][19]

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

An In-depth Technical Guide on the Mechanism of Boc Protection for Amine Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its widespread application is attributed to its ease of introduction, stability across a broad spectrum of reaction conditions, and facile cleavage under mild acidic conditions. This technical guide provides a comprehensive overview of the mechanism of Boc protection for amine groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a thorough understanding and practical application of this critical protecting group strategy.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functionality, thereby preventing unwanted side reactions during subsequent synthetic transformations on other parts of a molecule. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), to form a stable carbamate (B1207046).

A key advantage of the Boc protecting group is its orthogonality with other commonly used protecting groups. For instance, it remains intact under basic conditions used for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group. This orthogonality is crucial for the strategic design of complex multi-step syntheses.

Mechanism of Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The reaction can be performed with or without a base, with the presence of a base generally accelerating the reaction.

2.1. Base-Free Conditions

In the absence of a base, the amine itself acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes to form the stable byproducts tert-butanol (B103910) and carbon dioxide gas. The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.

2.2. Base-Catalyzed Conditions

The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the rate of Boc protection. The base deprotonates the amine, increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride. Alternatively, the base can deprotonate the tetrahedral intermediate, which also promotes the elimination of the leaving group.

Signaling Pathway for Boc Protection

Caption: Mechanism of amine protection using Boc anhydride.

Quantitative Data on Boc Protection

The efficiency of Boc protection is influenced by the nature of the amine (aliphatic vs. aromatic, primary vs. secondary), the solvent, and the presence of a catalyst. The following table summarizes quantitative data from various reported methods.

| Amine Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Aniline | (Boc)₂O | Water:Acetone (B3395972) (9.5:0.5) | 10 min | 98 | [1] |

| Benzylamine | (Boc)₂O | Water:Acetone (9.5:0.5) | 8 min | 99 | [1] |

| Pyrrolidine | (Boc)₂O | Water:Acetone (9.5:0.5) | 12 min | 94 | [1] |

| p-Toluidine | (Boc)₂O | CD₃OD | < 1 min | >95 | [2] |

| p-Toluidine | (Boc)₂O | CDCl₃ | 70 min | >95 | [2] |

| Various Amines | (Boc)₂O / Amberlite-IR 120 | Solvent-free | 1-3 min | 95-99 | [3] |

| Aromatic Amines | (Boc)₂O / DMAP (cat.) | THF or DCM | 1-12 h | 90-98 | [4] |

Experimental Protocols for Boc Protection

4.1. General Procedure for Boc Protection of an Aliphatic Amine

-

Dissolution: Dissolve the primary or secondary aliphatic amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of 0.1-0.5 M.

-

Base Addition (Optional but Recommended): Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-6 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

-

Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.

4.2. Green Chemistry Protocol for Boc Protection in Water

-

Suspension: In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Stir the mixture at room temperature for a few minutes.[1]

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.0 mmol) to the suspension.[1]

-

Reaction Monitoring: Monitor the reaction by TLC. Reactions are often complete within 8-12 minutes.[1]

-

Work-up: Add dichloromethane (5 mL) and stir. Separate the organic layer.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the N-Boc protected amine.[1]

Experimental Workflow for Boc Protection

Caption: Standard experimental workflow for Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the leaving group ability of the tert-butoxy (B1229062) group. The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.

The tert-butyl cation can be trapped by a scavenger (e.g., anisole (B1667542) or thioanisole), deprotonate to form isobutylene (B52900) gas, or react with the solvent. The rate of deprotection can exhibit a second-order dependence on the acid concentration.[5][6][7]

Signaling Pathway for Boc Deprotection

Caption: Acid-catalyzed Boc deprotection mechanism.

Quantitative Data on Boc Deprotection

The ease of Boc deprotection depends on the substrate and the reaction conditions. The following table provides a comparison of different deprotection methods.

| Substrate Type | Reagent/Conditions | Time | Yield (%) | Reference |

| N-Boc Aromatic Heterocycles | Boiling Water (100°C) | 5-10 min | 99 | [8] |

| N-Boc Aromatic Amines | Boiling Water (100°C) | 1-14 h | 91-99 | [8] |

| N-Boc Aliphatic Amines | Boiling Water (100°C) | 0.5-10 h | 87-99 | [8] |

| N-Boc Aromatic Amines | Oxalyl Chloride (3 eq.), MeOH, RT | 1-3 h | >70 | [9] |

| N-Boc Aliphatic Amines | Oxalyl Chloride (3 eq.), MeOH, RT | 1.5-4 h | >70 | [9] |

| N-Boc Imidazole | TFE, 120°C (Flow) | 20 min | 100 | [10] |

| N-Boc Aniline | TFE, 240°C (Flow) | 30 min | 93 | [10] |

| N-Boc Phenethylamine | TFE, 240°C (Flow) | 30 min | 44 | [10] |

| Various N-Boc Amines | TFA/DCM (1:1), RT | 30 min - 2 h | High | [11] |

| Various N-Boc Amines | 4M HCl in Dioxane, RT | 1-4 h | High | [11] |

Experimental Protocols for Boc Deprotection

7.1. Standard Acidic Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.

-

Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).

-

Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

7.2. Deprotection using HCl in an Organic Solvent

-

Dissolution/Suspension: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (B91453) or ethyl acetate.

-

Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

-

Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

7.3. Thermal Deprotection in Water (Green Method)

-

Suspension: Suspend the N-Boc protected amine in water in a round-bottom flask equipped with a reflux condenser.[8]

-

Heating: Heat the mixture to reflux (100°C) and stir vigorously.[8]

-

Reaction Monitoring: The reaction time can vary from minutes to several hours, depending on the substrate. Monitor the reaction by TLC.[8]

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent.

-

Isolation: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.

Conclusion

The Boc protection strategy for amines is a robust and versatile tool in organic synthesis. A thorough understanding of its underlying mechanisms, reaction kinetics, and optimal conditions is paramount for its successful application in research and development. The protocols and data presented in this guide offer a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Physical Properties of Azide-PEG6-amido-C16-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated solubility and physical characteristics of Azide-PEG6-amido-C16-Boc, a heterobifunctional molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] Given the molecule's structure, comprising a hydrophilic hexaethylene glycol (PEG6) spacer, a C16 alkyl chain, and reactive azide (B81097) and Boc-protected amine functionalities, its amphiphilic nature dictates its behavior in various solvents and aqueous media.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its constituent parts. The presence of a PEG chain generally enhances aqueous solubility.[4][5] Conversely, the C16 alkyl chain provides significant hydrophobicity, suggesting the molecule will exhibit surfactant-like behavior, including self-assembly into micelles in aqueous solutions above a certain concentration.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value/Characteristic |

| Appearance | Expected to be a white to off-white solid, semi-solid, or viscous liquid, depending on purity and molecular weight distribution.[6] |

| Molecular Weight | Approximately 750-850 g/mol (specific value depends on the exact structure and isotopic distribution). |

| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar (µM) range in aqueous solutions. The C16 tail will drive micellization, while the PEG6 head will influence the geometry and stability of the micelles.[7][8] |

| Aggregation Behavior | In aqueous solutions above its CMC, it is expected to form micelles with a hydrophobic core composed of the C16 alkyl chains and a hydrophilic corona of PEG6 chains.[9][10] The size of these micelles is anticipated to be in the nanometer range.[10] |

| Thermal Properties | The melting point and crystallinity will be influenced by the PEG chain. Mono-azide derivatives of PEGs show a slight alteration in melting temperature and crystallinity compared to their non-functionalized counterparts.[4] |

Solubility Profile

The solubility of this compound is dictated by the balance between its hydrophilic PEG chain and its hydrophobic C16 tail. This amphiphilic character suggests solubility in a range of solvents.

Table 2: Predicted Solubility of this compound

| Solvent Class | Examples | Predicted Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High solubility is expected due to the polar nature of the PEG chain and the amide linkage. |

| Chlorinated | Dichloromethane (DCM), Chloroform (B151607) | Good solubility is anticipated, as these solvents can solvate both the alkyl chain and the more polar regions of the molecule. A similar compound, mPEG Azide, is soluble in chloroform and DMSO at 10 mg/mL.[6] |

| Alcohols | Ethanol, Methanol | Moderate to good solubility is expected. Ethanol can act as a good solvent for both the hydrophobic and hydrophilic parts of PEG-lipids.[10] |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | At concentrations below the CMC, it will exist as unimers with limited solubility. Above the CMC, solubility will significantly increase due to micelle formation. The hydrophilic PEG imparts water solubility.[6] The overall aqueous solubility will likely be in the mg/mL range.[6] |

| Non-polar Aprotic | Hexanes, Toluene | Low solubility is expected. While the C16 chain has an affinity for these solvents, the polar PEG chain and amide group will limit overall solubility. |

Experimental Protocols

To empirically determine the physicochemical properties of this compound, the following experimental protocols are recommended.

Determination of Solubility using the Shake-Flask Method

This method is a standard procedure for determining the saturation solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or gravimetric analysis after solvent evaporation).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micelle formation. A common method involves the use of a fluorescent probe, such as pyrene (B120774).

Methodology:

-

Stock Solutions: Prepare a stock solution of this compound in the desired aqueous buffer and a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of solutions with a constant, low concentration of pyrene (final concentration ~1 µM) and varying concentrations of this compound.

-

Incubation: Allow the solutions to equilibrate (e.g., for several hours at a constant temperature).

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene (excitation at ~335 nm). The ratio of the intensity of the first (~373 nm) and third (~384 nm) vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.

-

Data Analysis: Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, where the ratio decreases as pyrene partitions into the hydrophobic micellar cores.[5]

Signaling Pathways and Applications

This compound is primarily a building block and does not have inherent signaling pathway activity. Its utility lies in its incorporation into larger molecules, such as PROTACs, which are designed to modulate specific signaling pathways by inducing the degradation of target proteins.[2] The azide group allows for covalent attachment to a target-binding ligand via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition).[1] The Boc-protected amine can be deprotected to allow for conjugation to an E3 ligase-binding ligand. The C16 alkyl chain and PEG spacer form the linker component of the final PROTAC molecule.

The logical workflow for utilizing this molecule in PROTAC synthesis is as follows:

By understanding the fundamental solubility and physical properties of this compound, researchers can better design and execute experiments for the synthesis and formulation of novel therapeutics. The provided protocols offer a starting point for the empirical characterization of this versatile chemical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nanocs.net [nanocs.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PROTACs and Heterobifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that function by occupying the active site of a target protein, PROTACs operate through an event-driven mechanism, harnessing the cell's own machinery to selectively eliminate disease-causing proteins.[1] This is achieved by inducing their degradation via the ubiquitin-proteasome system (UPS).[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[] This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalytically repeat the cycle.[2] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, potentially leading to lower dosing and reduced off-target effects.[2]

One of the most significant advantages of PROTAC technology is its potential to target proteins that have been historically considered "undruggable."[1] Since PROTACs do not require binding to a functional or active site, they can be designed to target scaffolding proteins, transcription factors, and other proteins lacking deep binding pockets.[2]

The Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular pathway responsible for the degradation of the majority of short-lived proteins in eukaryotic cells, thereby maintaining protein homeostasis.[6] The process of tagging a protein for degradation involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[7]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[7]

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the target protein.[7]

The repeated action of this cascade results in the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a signal for its degradation by the 26S proteasome.[8] PROTACs effectively hijack this system by artificially bringing the target protein into proximity with an E3 ligase.[9]

The Critical Role of the Heterobifunctional Linker

While the warhead and E3 ligase ligand provide the binding specificity, the linker is a critical determinant of a PROTAC's efficacy. It is not merely a passive spacer but an active component that influences several key properties of the molecule. The length, composition, rigidity, and attachment points of the linker all play a crucial role in the formation of a stable and productive ternary complex.

Types of Linkers:

-

Flexible Linkers: The most common types are polyethylene (B3416737) glycol (PEG) and alkyl chains. Their flexibility allows for a wider range of conformations, which can be advantageous in achieving a productive ternary complex. PEG linkers can also improve the solubility of the PROTAC molecule.

-

Rigid Linkers: These often incorporate cyclic structures such as piperazine (B1678402) or piperidine (B6355638) rings, or alkynes and triazoles. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.

-

"Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of libraries of PROTACs with varying linker lengths and compositions.[8]

Impact of Linker Properties:

-

Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in an unproductive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.

-

Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. Incorporating polar groups can enhance solubility, while more lipophilic linkers can improve membrane permeability.

-

Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are also critical. The exit vector from the binding pockets influences the relative orientation of the POI and E3 ligase in the ternary complex.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation that can be achieved.

The following tables summarize quantitative data for PROTACs targeting BRD4 and BCR-ABL, illustrating the impact of linker modifications on degradation efficiency.

Table 1: Degradation of BRD4 by Various PROTACs

| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | Pomalidomide | PEG | < 1 | > 90 | BL | [10] |

| PROTAC 2 | Phthalimide | Not specified | ~100 | > 90 | AML | [10] |

| PROTAC 3 | Thalidomide | Not specified | 0.1 - 0.3 | > 90 | RS4;11 | [10] |

| PROTAC 5 | Lenalidomide | Not specified | < 165 | > 90 | BxPC3 | [10] |

| PROTAC 17 | VHL Ligand | Not specified | < 1000 | > 90 | Not specified | [10] |

| Compound 34 | CRBN Ligand | Piperazine-containing | 60 | > 90 | MDA-MB-231 | [2] |

| Compound 37 | CRBN Ligand | α-acyloxy amide | 62 | > 90 | MDA-MB-231 | [2] |

Table 2: Degradation of BCR-ABL by Various PROTACs

| PROTAC | Warhead | Linker Type | IC50 (nM) | Cell Line | Reference |

| Arg-PEG1-Dasa | Dasatinib | Arg + 1x PEG | 0.3595 | K562 | [11] |

| Arg-PEG2-Dasa | Dasatinib | Arg + 2x PEG | ~0.4 | K562 | [11] |

| Arg-PEG3-Dasa | Dasatinib | Arg + 3x PEG | ~0.5 | K562 | [11] |

| Arg-PEG4-Dasa | Dasatinib | Arg + 4x PEG | ~0.53 | K562 | [11] |

Signaling Pathways Targeted by PROTACs

PROTAC-mediated degradation of key signaling proteins can have profound effects on cellular pathways involved in disease progression. Two notable examples are the degradation of Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

BTK Signaling Pathway:

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK signaling is implicated in various B-cell malignancies. PROTACs that degrade BTK can effectively shut down this pathway, offering a therapeutic advantage over inhibitors, particularly in cases of acquired resistance.[12]

IRAK4 Signaling Pathway:

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[] In addition to its kinase activity, IRAK4 has a scaffolding function that is important for signal transduction. PROTAC-mediated degradation of IRAK4 can abolish both its catalytic and scaffolding functions, leading to a more profound inhibition of downstream signaling, including the NF-κB and MAPK pathways, compared to kinase inhibitors alone.[8]

References

- 1. 76. PROTAC-Mediated Degradation of Brutonâs Tyrosine Kinase Is Inhibited by Covalent Binding [burleylabs.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. onclive.com [onclive.com]

- 4. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

The 'Click' Revolution: A Technical Guide to the Fundamentals of Click Chemistry for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Click chemistry has emerged as a transformative paradigm in chemical synthesis, offering a robust and efficient methodology for the rapid and reliable construction of complex molecular architectures.[1] Coined by K.B. Sharpless in 2001, this approach emphasizes the use of highly efficient, wide-in-scope, and stereospecific reactions that are simple to perform and generate minimal byproducts.[2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry, its flagship reactions, and its profound impact on drug discovery and development. We will delve into the mechanisms of action, present detailed experimental protocols, and summarize key quantitative data to provide a comprehensive resource for professionals in the field.

Core Principles of Click Chemistry

The philosophy of click chemistry is rooted in the concept of generating molecular complexity with an emphasis on simplicity and reliability, mirroring nature's own efficient synthetic strategies.[1] For a reaction to be designated as a "click" reaction, it must adhere to a stringent set of criteria as outlined by Sharpless and his colleagues:[4]

-

Modularity and Wide Scope: The reaction must be versatile, accommodating a broad range of starting materials and functional groups.[1]

-

High Yields: Click reactions are characterized by their ability to produce products in excellent yields, often exceeding 90%.[1]

-

Stereospecificity: The reactions should proceed in a stereospecific manner, yielding a single, well-defined product.[4]

-

Simple Reaction Conditions: The reactions should be insensitive to oxygen and water, ideally using benign solvents like water or no solvent at all.[1][4]

-

Readily Available Starting Materials: The reagents and starting materials used in click chemistry should be easily accessible.[4]

-

Simple Product Isolation: Purification should be straightforward, often avoiding the need for chromatography.[4]

-

Physiological Stability: The resulting products should be stable under physiological conditions.[4]

At its heart, click chemistry champions the formation of strong, stable carbon-heteroatom bonds (C-X-C), which are prevalent in biological systems.[5]

Key Click Chemistry Reactions

While several reactions meet the criteria of click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential example.[2][6] Its bioorthogonal counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), has further expanded the utility of click chemistry into living systems.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole.[2][6] This reaction is incredibly robust, with reaction rates accelerated by a factor of up to 107 compared to the uncatalyzed version.[7] The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar structure that can participate in hydrogen bonding and dipole-dipole interactions, making it an excellent pharmacophore.[]

Logical Workflow for a Typical CuAAC Reaction

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Catalytic Cycle of CuAAC

The mechanism of the CuAAC reaction involves a catalytic cycle with copper(I) as the central catalyst.

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry was the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst. This makes it a truly bioorthogonal reaction, suitable for use in living cells and organisms. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the high ring strain.[9]

SPAAC Reaction Mechanism

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for experimental design and comparison.

Table 1: Typical Reaction Conditions and Performance of CuAAC

| Parameter | Typical Value/Range | Notes |

| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application. |

| Copper(I) Source | Copper(II) Sulfate (CuSO₄) with a reducing agent | Sodium ascorbate (B8700270) is a common reducing agent.[10] |

| Reducing Agent | Sodium Ascorbate | Typically used in excess.[10] |

| Ligand | THPTA, TBTA | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for bioconjugation.[10] |

| Solvent | Water, DMSO/water, tBuOH/water | Aqueous systems are preferred for biocompatibility.[7] |

| Reaction Time | 15 - 60 minutes | Often complete within 30 minutes at room temperature.[11] |

| Temperature | Room Temperature | Mild reaction conditions are a hallmark of click chemistry.[7] |

| Yield | > 90% | Generally very high yields are achieved.[1] |

Table 2: Comparison of Second-Order Rate Constants for Bioorthogonal Click Reactions

| Reaction | Reagents | Rate Constant (M⁻¹s⁻¹) |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ |

| SPAAC | Azide + DBCO | ~1 |

| SPIEDAC | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ |

Note: SPIEDAC (Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition) is another important click reaction known for its exceptionally fast kinetics.

Experimental Protocols

The following are generalized protocols for performing CuAAC reactions for bioconjugation. These should be optimized for specific applications.

Protocol for Labeling of Oligonucleotides/DNA via CuAAC

This protocol is a starting point for the covalent attachment of a label (e.g., a fluorophore) to an alkyne-modified oligonucleotide.

1. Preparation of Stock Solutions:

-

200 mM THPTA ligand in water.[10]

-

100 mM Copper(II) Sulfate (CuSO₄) in water.[10]

-

Alkyne-labeled oligonucleotide in water or a suitable buffer.

-

100 mM Sodium Ascorbate in water (prepare fresh).[10]

-

10 mM Azide-functionalized label in DMSO or water.[10]

2. Catalyst Premix:

-

A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[11] This solution can be stored frozen for several weeks.[10]

3. Reaction Assembly:

-

To the alkyne-labeled oligonucleotide solution, add an excess of the azide-functionalized label (typically 4-50 equivalents).[10]

-

Add 25 equivalents of the pre-mixed THPTA/CuSO₄ catalyst.[10]

-

Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.[10]

4. Incubation:

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[10]

5. Purification:

-

Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or appropriate chromatography.[10]

Protocol for Labeling of Cell Lysates via CuAAC

This protocol outlines the labeling of azide or alkyne-modified proteins within a complex cell lysate.

1. Preparation of Reagents:

-

100 mM THPTA ligand in water or aqueous buffer.[11]

-

20 mM CuSO₄ in water.[11]

-

300 mM Sodium Ascorbate in water (prepare fresh).[11]

-

2.5 mM alkyne or azide-functionalized detection reagent in water or DMSO.[11]

2. Reaction Setup (per sample in a 1.5 mL microfuge tube):

-

50 µL of protein lysate (1-5 mg/mL) in protein extraction buffer.[11]

-

90 µL of PBS buffer.[11]

-

20 µL of the 2.5 mM detection reagent.[11]

-

Vortex briefly to mix.

3. Initiation of the Click Reaction:

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.[11]

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[11]

-

Add 10 µL of the 300 mM sodium ascorbate solution to start the reaction and vortex briefly.[11]

4. Incubation:

-

Protect the reaction from light and incubate for 30 minutes at room temperature.[11]

5. Downstream Analysis:

-

The proteins in the lysate are now labeled and ready for downstream processing and analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).[11]

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in the medicinal chemist's toolbox, accelerating the drug discovery process from hit identification to lead optimization.[12][13]

-

High-Throughput Screening: The reliability and simplicity of click reactions enable the rapid synthesis of large compound libraries for high-throughput screening.[][12]

-

Fragment-Based Drug Discovery (FBDD): Click chemistry is ideally suited for linking low-affinity fragments that bind to adjacent sites on a biological target, thereby creating high-affinity lead compounds.[12]

-

Bioconjugation: Click chemistry is widely used for the selective modification of biomolecules, including proteins, nucleic acids, and carbohydrates, for applications in diagnostics, imaging, and targeted drug delivery.[2][6] For instance, it is a key technology in the construction of Antibody-Drug Conjugates (ADCs).[]

-

PROTACs: The modular nature of click chemistry facilitates the assembly of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[]

Drug Discovery Workflow Incorporating Click Chemistry

Caption: Integration of click chemistry into modern drug discovery workflows.

Conclusion

Click chemistry has fundamentally changed the landscape of chemical synthesis, particularly in the life sciences. Its adherence to principles of simplicity, efficiency, and robustness has empowered researchers to construct complex molecules with unprecedented ease and precision. The CuAAC and SPAAC reactions, in particular, have become workhorse methodologies for bioconjugation and the assembly of novel therapeutic agents. As the field continues to evolve, the integration of click chemistry with other emerging technologies promises to further accelerate the discovery and development of next-generation medicines.

References

- 1. chempep.com [chempep.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. What is Click Chemistry? An Introduction [merckmillipore.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. labinsights.nl [labinsights.nl]

- 7. csmres.co.uk [csmres.co.uk]

- 9. Protocols [baseclick.eu]

- 10. broadpharm.com [broadpharm.com]

- 11. confluore.com.cn [confluore.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azide-PEG6-amido-C16-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and functional properties of Azide-PEG6-amido-C16-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a well-defined chemical entity with specific physical properties crucial for its application in medicinal chemistry and drug discovery. The fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C36H70N4O9 |

| Molecular Weight | 702.96 g/mol |

| Chemical Class | Alkyl/Ether-based PROTAC Linker |

Functional Role in Targeted Protein Degradation

This compound serves as a heterobifunctional linker, a critical component in the architecture of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

The primary function of this linker is to connect two key moieties: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Experimental Protocols: PROTAC Synthesis via Click Chemistry

This compound is designed for use in "click chemistry," a class of reactions known for their high efficiency and specificity. The terminal azide (B81097) group on the linker allows for its conjugation to a ligand bearing an alkyne group. This is a key step in the modular synthesis of PROTACs.

Key Experimental Reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly reliable method for forming a stable triazole linkage between the azide-functionalized linker and an alkyne-modified ligand.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological systems where the copper catalyst may be cytotoxic, a copper-free click chemistry approach can be used. This involves reacting the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

General Experimental Workflow:

The synthesis of a PROTAC using this compound typically follows a convergent approach where the linker is conjugated to the warhead and the E3 ligase ligand in separate steps. The Boc (tert-butyloxycarbonyl) protecting group on the amido-C16 chain can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing ligand.

Methodological & Application

Synthesis of Azide-PEG6-amido-C16-Boc: A Detailed Protocol for PROTAC Linker Preparation

For Immediate Release

Shanghai, China – December 6, 2025 – In the rapidly advancing field of targeted protein degradation, the synthesis of well-defined PROTACs (Proteolysis Targeting Chimeras) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a critical role in the efficacy of these heterobifunctional molecules. This application note provides a detailed protocol for the synthesis of a specific PROTAC linker, Azide-PEG6-amido-C16-Boc, a valuable building block for the construction of PROTAC libraries. This protocol is intended for researchers, scientists, and drug development professionals.

The synthesis involves a two-step process commencing with the readily available 16-aminohexadecanoic acid. The terminal amine is first protected with a tert-butyloxycarbonyl (Boc) group, followed by an amide coupling reaction with a commercially available Azide-PEG6-amine linker. This straightforward approach provides a reliable method for obtaining the desired bifunctional linker with functionalities poised for subsequent conjugation to protein-targeting ligands.

Materials and Methods

Synthesis of N-Boc-16-aminohexadecanoic acid (Intermediate 1)

A general procedure for the Boc protection of an amino acid is as follows: 16-Aminohexadecanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. A base, typically sodium hydroxide (B78521), is added to the solution. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added portion-wise to the reaction mixture at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-Boc-16-aminohexadecanoic acid.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 16-Aminohexadecanoic acid | 1.0 | Starting material |

| Dioxane/Water | - | Solvent |

| Sodium Hydroxide | 2.0-3.0 | Base |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.5 | Boc-protecting agent |

| Hydrochloric Acid (1N) | - | Acidification |

| Ethyl Acetate (B1210297) | - | Extraction Solvent |

| Anhydrous Sodium Sulfate (B86663) | - | Drying Agent |

Synthesis of this compound (Final Product)

The amide coupling of N-Boc-16-aminohexadecanoic acid with Azide-PEG6-amine is achieved using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a typical procedure, N-Boc-16-aminohexadecanoic acid is dissolved in an anhydrous aprotic solvent like dimethylformamide (DMF). HATU and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid. Subsequently, Azide-PEG6-amine is added, and the reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC or LC-MS. After completion, the product is isolated by aqueous workup and purified by column chromatography.

| Reagent/Solvent | Molar Equivalent | Purpose |

| N-Boc-16-aminohexadecanoic acid | 1.0 | Carboxylic acid component |

| Azide-PEG6-amine | 1.0-1.2 | Amine component |

| HATU | 1.1-1.3 | Coupling agent |

| DIPEA | 2.0-3.0 | Base |

| Anhydrous DMF | - | Solvent |

| Dichloromethane (B109758) (DCM) | - | Extraction/Elution Solvent |

| Saturated Sodium Bicarbonate | - | Aqueous wash |

| Brine | - | Aqueous wash |

| Anhydrous Sodium Sulfate | - | Drying Agent |

| Silica (B1680970) Gel | - | Stationary phase for chromatography |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-16-aminohexadecanoic acid

-

To a solution of 16-aminohexadecanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol (B129727) in dichloromethane).

-

Upon completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

-

Dissolve N-Boc-16-aminohexadecanoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Azide-PEG6-amine (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |

| N-Boc-16-aminohexadecanoic acid | C₂₁H₄₁NO₄ | 371.56 | ~4.5 (br s, 1H, NH), ~3.1 (q, 2H, CH₂NH), ~2.35 (t, 2H, CH₂COOH), ~1.6 (m, 4H), ~1.44 (s, 9H, C(CH₃)₃), ~1.25 (br s, 22H) | [M+H]⁺: 372.3, [M+Na]⁺: 394.3 |

| This compound | C₃₅H₆₉N₅O₈ | 703.95 | ~6.0 (br t, 1H, CONH), ~4.5 (br t, 1H, NHBoc), ~3.65 (m, 24H, PEG-CH₂), ~3.38 (t, 2H, CH₂N₃), ~3.25 (q, 2H, CONHCH₂), ~3.1 (q, 2H, CH₂NHBoc), ~2.18 (t, 2H, CH₂CONH), ~1.6 (m, 4H), ~1.44 (s, 9H, C(CH₃)₃), ~1.25 (br s, 22H) | [M+H]⁺: 704.5, [M+Na]⁺: 726.5 |

Diagrams

Caption: Synthetic workflow for this compound.

Caption: General mechanism of action for a PROTAC molecule.

Application Notes and Protocols for Click Chemistry with Azide-PEG6-amido-C16-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG6-amido-C16-Boc is a versatile, heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates several key features: a terminal azide (B81097) group for click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility, a C16 alkyl chain for potential membrane interaction or to provide length and flexibility, and a Boc-protected amine for subsequent conjugation after deprotection.

Click chemistry, a set of powerful, reliable, and selective reactions, provides a robust method for covalently linking molecules.[4] The azide group on this compound allows for two primary types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] CuAAC offers rapid and high-yielding reactions with terminal alkynes in the presence of a copper(I) catalyst, while SPAAC provides a biocompatible alternative by reacting with strained cyclooctynes without the need for a cytotoxic copper catalyst.[5]

These application notes provide detailed protocols for performing both CuAAC and SPAAC reactions with this compound, as well as the subsequent deprotection of the Boc group to reveal a primary amine for further functionalization.

Chemical Structure

Systematic Name: 17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester

Molecular Formula: C₃₆H₇₀N₄O₉

Molecular Weight: 702.96 g/mol [2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is a highly efficient method for conjugating this compound to a molecule containing a terminal alkyne. The reaction is typically high-yielding and can be performed under mild conditions.[5]

Materials

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of t-BuOH and water

Experimental Protocol

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMF or DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.

-

-

Reaction Setup:

-

In a suitable reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

-

Add this compound (1.1 to 1.5 equivalents).

-

Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.

-

Add the THPTA or TBTA ligand solution (final concentration ~1 mM).

-

-

Reaction Initiation:

-

Add the CuSO₄ solution (final concentration ~0.2 mM).

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~2 mM).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

The reaction is typically complete within 1 to 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water to remove the copper catalyst and other water-soluble reagents.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

-

Quantitative Data for CuAAC Reactions

| Parameter | Condition | Expected Yield | Reference |

| Molar Ratio (Azide:Alkyne) | 1.1:1 to 1.5:1 | >90% | [6] |

| Catalyst Loading (CuSO₄) | 0.1 to 0.2 equivalents | >90% | [6] |

| Reducing Agent (NaAsc) | 0.2 to 2 equivalents | >90% | [6] |

| Reaction Time | 1 - 4 hours at room temperature | >90% | [6] |

| Solvent | DMF, DMSO, t-BuOH/H₂O | >90% | [6] |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is an alternative click chemistry reaction that does not require a copper catalyst, making it suitable for biological applications and sensitive substrates. This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[5]

Materials

-

This compound

-

DBCO-functionalized molecule of interest

-

Solvent: e.g., DMSO, DMF, or aqueous buffers like PBS (pH 7.4)

Experimental Protocol

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a suitable reaction vial, add the DBCO-functionalized molecule (1.0 equivalent).

-

Add this compound (1.1 to 1.5 equivalents).

-

Add the solvent to achieve the desired reaction concentration. For biological molecules, the reaction can be performed in an aqueous buffer, keeping the final concentration of organic solvent (e.g., DMSO) below 5-10%.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent.

-

Monitor the reaction progress by LC-MS or other suitable analytical techniques.

-

-

Work-up and Purification:

-

For reactions with small molecules, purification can be achieved by direct injection onto a preparative HPLC system.

-

For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove unreacted small molecules.

-

Quantitative Data for SPAAC Reactions

| Parameter | Condition | Expected Yield | Reference |

| Molar Ratio (Azide:DBCO) | 1.1:1 to 1.5:1 | >90% | [7][8] |

| Reaction Time | 1 - 24 hours at room temperature | >90% | [7][8] |

| Solvent | DMSO, DMF, PBS | >90% | [7][8] |

Boc Deprotection Protocol

The Boc (tert-butoxycarbonyl) protecting group on the amine can be removed under acidic conditions to allow for subsequent conjugation.

Materials

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Optional scavenger: Triisopropylsilane (TIS)

Experimental Protocol

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.

-

-

Reaction and Monitoring:

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

The deprotection is typically complete within 1-3 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.

-

Quantitative Data for Boc Deprotection

| Parameter | Condition | Expected Yield | Reference |

| Reagent | 20-50% TFA in DCM | >95% | [9] |

| Reaction Time | 1 - 3 hours at room temperature | >95% | [9] |

| Temperature | 0 °C to room temperature | >95% | [9] |

Visualizations

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Scheme.

Caption: Workflow for PROTAC Synthesis and Mechanism of Action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers for Bioconjugation and Drug Development

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[2][3] Its bioorthogonal nature means the reactive groups (azide and alkyne) are largely inert in biological systems, allowing for precise chemical modifications of complex biomolecules without interfering with their function.[1][4]

The incorporation of Polyethylene Glycol (PEG) linkers in CuAAC protocols is particularly valuable in drug development and bioconjugation.[4] PEGylation, the process of attaching PEG chains, enhances the therapeutic properties of molecules by increasing their hydrodynamic size, which can prolong circulation half-life, improve solubility, and reduce immunogenicity.[5][6] The combination of CuAAC's precision with the benefits of PEGylation provides a powerful tool for creating advanced therapeutics, such as antibody-drug conjugates (ADCs), and for labeling biomolecules for imaging and diagnostic purposes.[3][7]

Core Principles of the CuAAC Reaction

The CuAAC reaction is a highly regioselective process, exclusively yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I).[2][8] The catalytic cycle requires a Cu(I) source. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is common practice to generate the active Cu(I) species in situ by reducing a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[4][9] To enhance reaction efficiency and protect the biomolecules from oxidative damage by reactive oxygen species generated during the reaction, a stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often employed.[1][2][9]

Visualized Workflows and Mechanisms

Figure 1: General experimental workflow for a CuAAC reaction using a PEG linker.

Figure 2: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Figure 3: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reaction success. It is recommended to prepare fresh sodium ascorbate solution immediately before each use.[2]

| Reagent | Stock Concentration | Solvent | Notes |

| Alkyne-PEG-Molecule | 10-20 mM | DMSO or appropriate buffer | The limiting reagent in the reaction. |

| Azide-Functionalized Molecule | 10-20 mM | DMSO or appropriate buffer | Used in slight excess (1.1-1.5 eq).[2] |

| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Stable for long-term storage at 4°C.[2][7] |

| Sodium Ascorbate | 1 M | Deionized Water | Must be prepared fresh before use. [2] |

| Ligand (TBTA or THPTA) | 10-100 mM | DMSO or Water (THPTA) | Ligands stabilize the Cu(I) catalyst.[2][7] |

General Protocol for CuAAC Bioconjugation

This protocol provides a general procedure for conjugating an alkyne-functionalized PEG linker to an azide-containing biomolecule. The final concentrations and ratios may require optimization depending on the specific substrates.[2][10]

Methodology:

-